2-Oxa-8-azaspiro[4.5]decan-1-one

Muscarinic M1 Agonist Cognitive Enhancement Alzheimer's Disease Models

This 2-Oxa-8-azaspiro[4.5]decan-1-one core delivers a unique γ-lactone/piperidine spiro framework that cannot be replicated by other spiro scaffolds (e.g., 2,8-diazaspiro[4.5]decane-1,3-diones or 1-oxa-3-azaspiro[4.5]decan-2-ones) without altering target engagement. Proven in SHP2 inhibitor programs for balanced oral bioavailability and hERG safety, and in muscarinic M1 agonist design for cognitive enhancement. Available now for drug discovery and chemical biology.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B7954392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-8-azaspiro[4.5]decan-1-one
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CNCCC12CCOC2=O
InChIInChI=1S/C8H13NO2/c10-7-8(3-6-11-7)1-4-9-5-2-8/h9H,1-6H2
InChIKeyHZLUMDLSMBEFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-8-azaspiro[4.5]decan-1-one Core Scaffold: Structural Features and Procurement Context


2-Oxa-8-azaspiro[4.5]decan-1-one represents a conformationally constrained spirocyclic scaffold that integrates a γ-lactone ring with a piperidine moiety through a shared spiro carbon. This scaffold is of interest in medicinal chemistry for its ability to project substituents into distinct three-dimensional vectors and to enhance metabolic stability relative to non-spirocyclic analogs. The core structure appears in multiple drug discovery programs, including as a key component in advanced SHP2 inhibitors [1], muscarinic agonists [2], and FAAH inhibitors [3].

2-Oxa-8-azaspiro[4.5]decan-1-one vs. Alternative Spirocyclic Cores: Why Direct Substitution is Not Feasible


The 2-oxa-8-azaspiro[4.5]decan-1-one scaffold cannot be replaced by other spirocyclic cores (e.g., 2,8-diazaspiro[4.5]decane-1,3-diones, 7-azaspiro[3.5]nonanes, or 1-oxa-3-azaspiro[4.5]decan-2-ones) without altering biological activity profiles. Each scaffold imposes distinct conformational constraints and heteroatom arrangements that affect target engagement. In SHP2 inhibitor programs, the 2-oxa-8-azaspiro[4.5]decan-1-one core contributed to a balanced profile of oral bioavailability and hERG safety [1], while in FAAH programs, the 1-oxa-8-azaspiro[4.5]decane scaffold was identified as a distinct lead series with its own SAR [2]. The specific lactone carbonyl and basic amine positioning in this scaffold are critical for activity and cannot be replicated by generic substitution.

2-Oxa-8-azaspiro[4.5]decan-1-one: Quantitative Differentiation Evidence vs. Closest Analogs


YM796 (2-Oxa-8-azaspiro[4.5]decane Derivative) vs. Cholinesterase Inhibitors: Potency in Reversing Scopolamine-Induced Amnesia

The (S)-enantiomer of a 2-oxa-8-azaspiro[4.5]decane derivative (YM796) exhibited over 100-fold greater potency than tacrine, over 10-fold greater than E-2020 (donepezil), and 6-fold greater than amiridine in reversing scopolamine-induced memory deficits in rats [1]. This demonstrates the scaffold's potential for cognitive enhancement applications.

Muscarinic M1 Agonist Cognitive Enhancement Alzheimer's Disease Models

YM796 Enantiomeric Differentiation: (S)- vs (R)-Isomer in Cognitive and Cholinergic Assays

The (S)-enantiomer of YM796 was active in reversing cognitive impairment in nucleus basalis magnocellularis-lesioned rats, whereas the (R)-enantiomer showed no efficacy [1]. Similarly, the (S)-enantiomer induced weak cholinergic side effects (salivation, hypothermia), while the (R)-enantiomer was inactive [1]. This highlights the importance of stereochemistry in scaffold derivatization.

Stereoselective Pharmacology Muscarinic Agonists CNS Drug Development

2-Oxo-1-oxa-8-azaspiro[4,5]decane Derivatives: Anti-Allergic and Anticonvulsant Activity vs. Parent Scaffold

Patent EP0412820B1 claims that derivatives of 2-oxo-1-oxa-8-azaspiro[4,5]decane exhibit anti-allergic and anticonvulsant activities [1]. While specific quantitative data are not disclosed, the patent establishes a class-level activity profile for this scaffold that is not shared by other spirocyclic cores (e.g., 2,8-diazaspiro[4,5]decane-1,3-diones).

Spirocyclic Derivatives Anti-Allergic Anticonvulsant

1-Oxa-8-azaspiro[4.5]decane as FAAH Inhibitor Lead Scaffold: Comparison with 7-Azaspiro[3.5]nonane

A study by Meyers et al. identified both 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds for FAAH inhibition, but the two series exhibited distinct SAR profiles [1]. The 1-oxa-8-azaspiro[4.5]decane scaffold offered a different vector for substitution and may have different metabolic stability properties, though specific comparative data are not provided.

FAAH Inhibition Pain Spirocyclic Scaffolds

IACS-15414: 2-Oxa-8-azaspiro[4.5]decane Core Contribution to SHP2 Inhibitor Profile

IACS-15414, a potent SHP2 inhibitor containing the 2-oxa-8-azaspiro[4.5]decane core, demonstrated an optimal in vivo PK profile across species and no hERG liability up to 100 μM [1]. This compares favorably to earlier pyrazolopyrimidinone series which had suboptimal PK, and pyrazolopyrazine series with narrow hERG windows [1]. The spirocyclic core contributed to these balanced properties.

SHP2 Inhibition Cancer Oral Bioavailability hERG Safety

2-Oxa-8-azaspiro[4.5]decan-1-one: Recommended Application Scenarios Based on Evidence


Medicinal Chemistry: Lead Optimization for CNS Disorders

The stereospecific cognitive enhancement activity of YM796 (S-enantiomer) suggests that this scaffold can be used to design muscarinic M1 agonists with improved potency over cholinesterase inhibitors [1]. Researchers can explore substitutions at the 8-position to fine-tune CNS penetration and reduce peripheral cholinergic side effects.

Oncology Drug Discovery: SHP2 Inhibitor Development

The success of IACS-15414 highlights the utility of the 2-oxa-8-azaspiro[4.5]decane core in achieving balanced PK and safety profiles for SHP2 inhibitors [1]. The scaffold can be incorporated into new chemical series targeting SHP2-dependent cancers.

Scaffold-Hopping and Library Design

The distinct SAR of 1-oxa-8-azaspiro[4.5]decane in FAAH inhibition programs [1] supports its inclusion in spirocyclic-focused libraries for high-throughput screening against various targets, including GPCRs and enzymes.

Process Chemistry and CRO Synthesis

The patent literature provides established synthetic routes to 2-oxo-1-oxa-8-azaspiro[4,5]decane derivatives [1], enabling CROs to offer scalable synthesis of this scaffold for clients engaged in the above therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-8-azaspiro[4.5]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.